ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18599118
InChI: InChI=1S/C13H14N2O5/c1-2-20-13(17)14-10-7-6-8-9(12(10)15(18)19)4-3-5-11(8)16/h6-7H,2-5H2,1H3,(H,14,17)
SMILES:
Molecular Formula: C13H14N2O5
Molecular Weight: 278.26 g/mol

ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate

CAS No.:

Cat. No.: VC18599118

Molecular Formula: C13H14N2O5

Molecular Weight: 278.26 g/mol

* For research use only. Not for human or veterinary use.

ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate -

Specification

Molecular Formula C13H14N2O5
Molecular Weight 278.26 g/mol
IUPAC Name ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate
Standard InChI InChI=1S/C13H14N2O5/c1-2-20-13(17)14-10-7-6-8-9(12(10)15(18)19)4-3-5-11(8)16/h6-7H,2-5H2,1H3,(H,14,17)
Standard InChI Key BMTWZJPFJKAWNC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)NC1=C(C2=C(C=C1)C(=O)CCC2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate, delineates its structure:

  • A naphthalene derivative with a ketone group at position 5 and a partially hydrogenated ring system (7,8-dihydro-6H).

  • A nitro group (-NO₂) at position 1, conferring electron-withdrawing properties.

  • A carbamate group (-OC(=O)NH-) attached via the nitrogen to position 2, with an ethyl ester substituent.

The canonical SMILES string, CCOC(=O)NC1=C(C2=C(C=C1)C(=O)CCC2)N+[O-], provides a machine-readable representation of its connectivity.

Table 1: Key Identifiers of Ethyl N-(1-Nitro-5-Oxo-7,8-Dihydro-6H-Naphthalen-2-yl)Carbamate

PropertyValueSource
Molecular FormulaC₁₃H₁₄N₂O₅
Molecular Weight278.26 g/mol
CAS Number89438-67-5
InChI KeyBMTWZJPFJKAWNC-UHFFFAOYSA-N
PubChem CID59745256

Synthesis and Manufacturing

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
NitrationHNO₃, H₂SO₄, 0–5°CIntroduce nitro group at C1
HydrogenationH₂, Pd/C, ethanol, room temperatureSaturate C7–C8 bond
Carbamate InstallationClCO₂Et, Et₃N, DCM, 0°C to RTAttach ethyl carbamate to C2-NH

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its polar functional groups:

  • Nitro Group: Enhances polarity but may reduce solubility in nonpolar solvents due to dipole interactions.

  • Carbamate: Moderately polar, with potential for hydrogen bonding via the NH group .

  • Ketone: Contributes to dipole moments, favoring solubility in acetone or DMSO.

Stability considerations include:

  • Hydrolysis: The carbamate linkage may hydrolyze under acidic or basic conditions, yielding ethanol, CO₂, and the corresponding amine .

  • Photodegradation: Nitro groups are prone to photoreduction, necessitating storage in amber containers.

Recent Advances and Future Directions

Computational Modeling

Recent studies on SARS-CoV-2 3CL protease inhibitors highlight the role of carbamates in stabilizing enzyme-inhibitor complexes . Quantum mechanical calculations could optimize the electron-withdrawing effects of the nitro group in this compound for targeted binding.

Synthetic Modifications

Exploring prodrug derivatives (e.g., replacing the ethyl group with polyethylene glycol chains) may improve bioavailability. Additionally, substituting the nitro group with halogens could modulate reactivity and toxicity .

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